molecular formula C8H14Br2O2 B14352590 Ethyl 5,6-dibromohexanoate CAS No. 92510-44-6

Ethyl 5,6-dibromohexanoate

Cat. No.: B14352590
CAS No.: 92510-44-6
M. Wt: 302.00 g/mol
InChI Key: GEBYDSVBJGRYOO-UHFFFAOYSA-N
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Description

Ethyl 5,6-dibromohexanoate is an organic compound with the molecular formula C8H14Br2O2. It is an ester derivative, characterized by the presence of two bromine atoms on the hexanoate chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5,6-dibromohexanoate can be synthesized through the bromination of ethyl hexanoate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 5th and 6th positions of the hexanoate chain.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The process may also include steps for purification, such as distillation or recrystallization, to remove any unreacted starting materials or by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6-dibromohexanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).

    Reduction Reactions: The compound can be reduced to form ethyl hexanoate by using reducing agents like lithium aluminum hydride (LiAlH4).

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products Formed

    Substitution: Ethyl 5-hydroxyhexanoate or ethyl 5-aminohexanoate.

    Reduction: Ethyl hexanoate.

    Elimination: 5-hexenoic acid ethyl ester.

Scientific Research Applications

Ethyl 5,6-dibromohexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5,6-dibromohexanoate involves its interaction with nucleophiles, leading to substitution or elimination reactions. The bromine atoms act as leaving groups, facilitating the formation of new bonds with nucleophiles. This reactivity is exploited in various synthetic applications to create new compounds with desired properties.

Comparison with Similar Compounds

Ethyl 5,6-dibromohexanoate can be compared with other brominated esters, such as:

    Ethyl 6-bromohexanoate: Contains a single bromine atom and is less reactive in substitution reactions.

    Ethyl 2-bromohexanoate: Bromine is positioned at the 2nd carbon, leading to different reactivity and applications.

    Ethyl 4-bromobutyrate: A shorter chain ester with bromine at the 4th position, used in different synthetic contexts.

This compound is unique due to the presence of two bromine atoms, which enhances its reactivity and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

92510-44-6

Molecular Formula

C8H14Br2O2

Molecular Weight

302.00 g/mol

IUPAC Name

ethyl 5,6-dibromohexanoate

InChI

InChI=1S/C8H14Br2O2/c1-2-12-8(11)5-3-4-7(10)6-9/h7H,2-6H2,1H3

InChI Key

GEBYDSVBJGRYOO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC(CBr)Br

Origin of Product

United States

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